![molecular formula C7H5BrClFO2S B3047220 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride CAS No. 1356114-17-4](/img/structure/B3047220.png)
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Overview
Description
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Registry Number 1356114-17-4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is C7H5BrClFO2S . The molecular weight is 287.54 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride include a molecular weight of 287.54 and a molecular formula of C7H5BrClFO2S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Functionalization
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is a compound used in various synthesis and functionalization processes in organic chemistry. It serves as a building block for creating more complex molecules. For instance, it is utilized in the practical synthesis of specific benzylamine derivatives and their corresponding sulfones and sulfonamides. These processes involve regioselective introduction of methylthio moieties and further elaboration to benzylamine, showcasing the compound's versatility in synthetic organic chemistry (Perlow et al., 2007).
Catalytic Reactions and Material Synthesis
The compound is also explored in catalytic reactions, particularly in Pd-catalyzed direct arylation processes. It acts as a coupling partner in these reactions, facilitating the synthesis of (poly)halo-substituted bi(hetero)aryls. This application highlights its potential in creating complex aromatic systems with significant structural diversity, useful in materials science and pharmaceuticals (Skhiri et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride are investigated for their biological activities. For example, N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized using this compound, have shown potent antibacterial properties. This application is crucial in the development of new antibiotics and therapeutic agents (Abbasi et al., 2015).
Safety and Hazards
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .
properties
IUPAC Name |
4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(13(9,11)12)3-6(10)7(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOASXBUXCVBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231411 | |
Record name | 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride | |
CAS RN |
1356114-17-4 | |
Record name | 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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